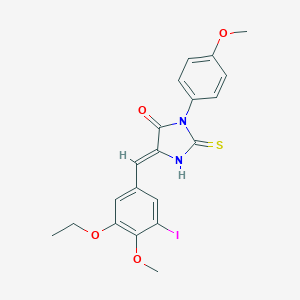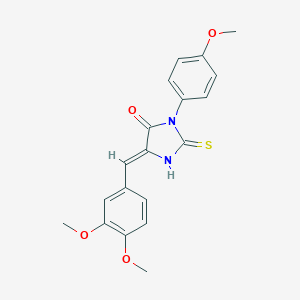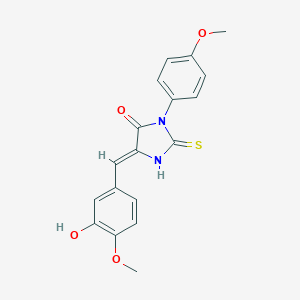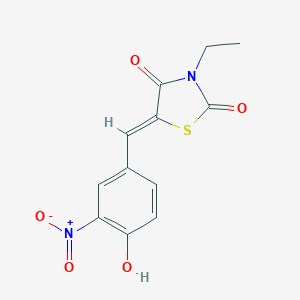![molecular formula C26H25BrN2O7S B307096 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B307096.png)
4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate is not fully understood. However, it has been reported that this compound can inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate has been reported to have low toxicity and high stability. It has also been shown to have good solubility in various solvents. In addition, this compound has been found to have good bioavailability and can easily penetrate cell membranes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate in lab experiments is its high stability and low toxicity. This makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar activities.
Future Directions
There are several future directions for the research on 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate. One potential direction is to investigate its potential use as a fluorescent probe for detecting metal ions. Another direction is to study its potential use in combination with other compounds for enhancing its antibacterial, antifungal, and anticancer activities. Further research is also needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.
Synthesis Methods
The synthesis of 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-bromo-4'-ethoxy-4-acetylbiphenyl with hydrazine hydrate and acetic anhydride to form 5-(4-ethoxyphenyl)-3-acetyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 4-methoxyphenyl isocyanate and p-toluenesulfonyl chloride to form the final product.
Scientific Research Applications
4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate has shown potential applications in various fields of scientific research. It has been investigated for its antibacterial, antifungal, and anticancer activities. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
properties
Product Name |
4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate |
|---|---|
Molecular Formula |
C26H25BrN2O7S |
Molecular Weight |
589.5 g/mol |
IUPAC Name |
[4-[3-acetyl-5-(4-methoxyphenyl)-2H-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H25BrN2O7S/c1-5-34-23-15-19(14-22(27)24(23)36-37(31,32)21-12-6-16(2)7-13-21)26-29(17(3)30)28-25(35-26)18-8-10-20(33-4)11-9-18/h6-15,26H,5H2,1-4H3 |
InChI Key |
UAJLEJACYIOQRF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2N(N=C(O2)C3=CC=C(C=C3)OC)C(=O)C)Br)OS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2N(N=C(O2)C3=CC=C(C=C3)OC)C(=O)C)Br)OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[5-(3,5-Dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307013.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307014.png)

![(2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B307016.png)




![3-{[5-(3-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307026.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307031.png)


![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)
